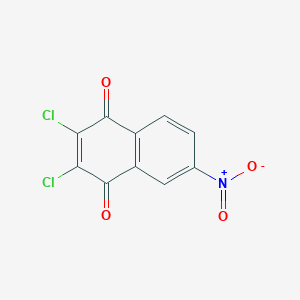

2,3-Dichloro-6-nitronaphthalene-1,4-dione

Description

Overview of Naphthoquinone Core Structure in Natural Products and Synthetic Chemistry

The naphthoquinone framework, characterized by a naphthalene (B1677914) ring system fused to a quinone moiety, is a privileged structure in both the natural world and synthetic chemistry. numberanalytics.comwikipedia.org These compounds are classified based on the position of the two ketone groups, leading to isomers such as 1,2-naphthoquinone (B1664529) and the more common 1,4-naphthoquinone (B94277). numberanalytics.comwikipedia.org

Naphthoquinones are widely distributed as secondary metabolites in various plants, fungi, bacteria, and even animals. numberanalytics.comresearchgate.netnih.govresearchgate.net They serve diverse biological functions, from acting as electron carriers in metabolic pathways to providing chemical defense for the host organism. researchgate.netnih.gov Historically, natural naphthoquinones have been utilized in traditional medicine for their therapeutic properties. numberanalytics.comredalyc.org Prominent examples from nature include:

Lawsone (2-hydroxy-1,4-naphthoquinone): The orange pigment isolated from the henna plant (Lawsonia inermis). researchgate.netjst.go.jp

Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone): An allelopathic compound found in black walnut trees. wikipedia.orgjst.go.jp

Lapachol: A derivative with significant biological investigation, extracted from trees of the Handroanthus genus. researchgate.netjst.go.jp

Vitamin K: A group of essential lipid-soluble vitamins based on a methylated 1,4-naphthoquinone structure, crucial for blood coagulation. numberanalytics.comnih.gov

The inherent reactivity and broad spectrum of biological activity of the naphthoquinone scaffold make it an attractive target for synthetic chemists. researchgate.netencyclopedia.pub The electron-deficient nature of the quinone ring makes it susceptible to a variety of chemical transformations, including Michael additions and cycloaddition reactions, allowing for the creation of extensive libraries of novel derivatives. encyclopedia.pubsemanticscholar.org

Importance of Halogenation and Nitration in Modulating Reactivity and Biological Activity of Naphthoquinones

The introduction of halogen and nitro groups onto the naphthoquinone core is a key strategy for modulating the molecule's physicochemical properties, reactivity, and biological effects.

Halogenation , particularly with chlorine, has a profound impact. The presence of chlorine atoms on the quinone ring, as seen in the precursor 2,3-dichloro-1,4-naphthoquinone (dichlone), serves two primary purposes. semanticscholar.org Firstly, halogens are strong electron-withdrawing groups, which increases the electrophilicity of the quinone ring, potentially enhancing its interaction with biological nucleophiles. Secondly, the chlorine atoms at the C-2 and C-3 positions are excellent leaving groups, making the compound a versatile intermediate for nucleophilic substitution reactions. semanticscholar.orgresearchgate.nettandfonline.com This reactivity allows for the synthesis of a wide array of derivatives where the chlorine is displaced by nitrogen, sulfur, or oxygen nucleophiles, leading to compounds with tuned biological profiles. semanticscholar.orgresearchgate.net Studies have shown that halogenated naphthoquinones are essential for certain antifungal activities and can be crucial for anticancer potency. researchgate.netnih.gov For instance, removing the halogen from the C3-position of some bioactive naphthoquinone analogues has been shown to abolish their cytotoxic activity. nih.gov

Nitration introduces a nitro group (-NO₂), one of the strongest electron-withdrawing groups used in medicinal chemistry. Placing a nitro group on the benzo-ring of the naphthoquinone system, as in 2,3-Dichloro-6-nitronaphthalene-1,4-dione, significantly alters the electronic landscape of the entire molecule. This modification can enhance the compound's ability to participate in redox cycling, a well-known mechanism of action for many quinones. researchgate.net Furthermore, the position of the nitro group influences the reactivity of the other ring. The synthesis of this compound is achieved through the nitration of 2,3-dichloro-1,4-naphthoquinone using a mixture of nitric and sulfuric acid. chemicalbook.com

Rationale for Research on this compound and its Derivatives

Research into this compound is predicated on the synergistic effects of its constituent functional groups. The molecule serves as a scaffold for developing new chemical entities with potential therapeutic applications. The rationale is multifaceted:

Combined Electronic Effects: The compound uniquely combines the electron-withdrawing properties of two chlorine atoms on the quinoid ring and a nitro group on the benzenoid ring. This intense electron deficiency is expected to impart potent biological activity.

Synthetic Versatility: The two chlorine atoms provide reactive handles for creating a library of derivatives. semanticscholar.org By systematically replacing the chlorine atoms with various amines, thiols, and other nucleophiles, researchers can explore the structure-activity relationship (SAR) and optimize for specific biological targets.

Exploring Novel Bioactivities: The parent compound, 2,3-dichloro-1,4-naphthoquinone, is a precursor to a multitude of compounds with demonstrated antifungal, antibacterial, and anticancer activities. semanticscholar.org The addition of a nitro group offers a pathway to potentially new or enhanced biological profiles that differ from the non-nitrated analogues.

The synthesis of this specific compound, as documented in the chemical literature, underscores the scientific interest in its properties and potential as a building block for more complex molecules. chemicalbook.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 29284-76-2 | chemicalbook.comepa.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 272.04 g/mol | chemicalbook.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Historical Context and Evolution of Research on Substituted Naphthoquinones

The study of substituted naphthoquinones has evolved from the initial isolation and characterization of natural products to the sophisticated design and synthesis of targeted therapeutic agents. Early research, dating back to the first half of the 20th century, focused on the fundamental synthesis of various substituted naphthoquinones. acs.orgacs.org

A significant milestone in the field was the work on 2,3-dichloro-1,4-naphthoquinone (dichlone), which was recognized for its fungicidal properties and its utility as a synthetic intermediate. A comprehensive review of its chemistry was published as early as 1963, highlighting its importance as a building block for heterocyclic compounds. semanticscholar.org Since then, research has expanded dramatically, exploring its reactions with a vast range of nucleophiles to generate libraries of derivatives for biological screening. semanticscholar.orgresearchgate.nettandfonline.com The development of modern synthetic methods and a deeper understanding of drug-target interactions have allowed for a more rational approach to designing naphthoquinone-based molecules with improved potency and selectivity against various diseases, including cancer and microbial infections. nih.govnih.gov The synthesis of a specifically substituted compound like this compound represents a continuation of this evolution, aiming to fine-tune the electronic and steric properties of the naphthoquinone scaffold to achieve desired chemical and biological outcomes. chemicalbook.com

| Starting Material | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | Sulfuric acid; Nitric acid | 70°C, 3 hours | 28% | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-nitronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-3-4(13(16)17)1-2-5(6)9(7)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKHIWJEMSIMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512236 | |

| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29284-76-2 | |

| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro 6 Nitronaphthalene 1,4 Dione

Direct Synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione

The creation of this compound is primarily achieved through the nitration of its precursor, 2,3-dichloro-1,4-naphthoquinone. This electrophilic aromatic substitution introduces a nitro group onto the benzo-fused ring of the naphthoquinone scaffold.

Reaction Pathways and Optimization of Conditions

The direct synthesis of this compound involves the nitration of 2,3-dichloro-1,4-naphthoquinone. A common laboratory-scale method employs a mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com The reaction is typically conducted at an elevated temperature to facilitate the substitution.

One documented procedure specifies heating the starting material, 2,3-dichloro-1,4-naphthoquinone, in a solution of sulfuric acid and nitric acid at 70°C for a duration of 3 hours. chemicalbook.com This process yields the target compound, this compound, alongside other potential isomers. The optimization of these conditions, including reaction time, temperature, and the ratio of nitrating agents, is crucial for maximizing the yield of the desired 6-nitro isomer and minimizing the formation of byproducts.

Scalability and Green Chemistry Approaches in Synthesis

Detailed literature on the large-scale industrial production and specific green chemistry optimizations for the synthesis of this compound is limited. However, general principles of green chemistry can be applied to nitration reactions. These include minimizing the use of harsh acids, exploring the use of solid acid catalysts, and developing efficient work-up procedures to reduce acid waste. The potential for recycling the acids used in the process could also enhance the environmental profile of the synthesis. Further research is required to develop and document scalable and environmentally benign synthetic routes.

Nucleophilic Substitution Reactions of this compound

The chemical reactivity of this compound is dominated by the susceptibility of its chlorine-bearing carbon atoms to nucleophilic attack. The electron-withdrawing nature of the quinone and nitro groups activates the chlorine atoms, making them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functional groups. researchgate.netresearchgate.net

Reactions with Nitrogen-Containing Nucleophiles

A significant area of study involves the reaction of this compound with various nitrogen-containing nucleophiles. nih.govmdpi.com These reactions provide a direct pathway to a diverse array of amino-naphthoquinone derivatives, which are scaffolds of interest in medicinal chemistry and materials science. nih.govbiointerfaceresearch.com The reactions are typically regioselective, with the substitution occurring at one of the two chlorine atoms, leaving the other intact for potential further modification. mdpi.com

Primary amines, secondary amines, and anilines readily react with this compound. researchgate.netnih.govresearchgate.net These amination reactions generally proceed under mild conditions, often at room temperature or with gentle heating, and are frequently facilitated by a base such as triethylamine (B128534) or sodium carbonate to neutralize the hydrogen chloride gas that is formed. researchgate.netresearchgate.net The choice of solvent can vary, with ethanol (B145695) and chloroform (B151607) being commonly employed. researchgate.netresearchgate.net More advanced methods, such as palladium-catalyzed Buchwald-Hartwig amination, have also been successfully used to form C-N bonds with aniline (B41778) derivatives, providing an efficient route to these structures. researchgate.net

The reaction between this compound and various amines leads to the formation of the corresponding 2-amino-3-chloro-6-nitronaphthalene-1,4-dione derivatives. nih.govresearchgate.net In these products, one chlorine atom is displaced by the nitrogen nucleophile. The resulting compounds are often highly colored due to the extended conjugation and intramolecular charge-transfer character. researchgate.net The introduction of the amino substituent significantly modifies the electronic and steric properties of the naphthoquinone core, paving the way for the synthesis of a vast library of compounds.

The table below summarizes representative reactions leading to the formation of amino-naphthoquinone derivatives from this compound and its non-nitrated analogue, 2,3-dichloro-1,4-naphthoquinone, illustrating the general applicability of these synthetic strategies.

| Starting Material | Nucleophile | Reaction Conditions | Product Type | Ref |

| This compound | Sulfapyridine (B1682706) | Refluxing Ethanol | 2-(Arylamino)-3-chloro-6-nitronaphthalene-1,4-dione | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Aniline Derivatives | Palladium-catalyzed (Buchwald-Hartwig) | 2-(Arylamino)-3-chloro-1,4-naphthoquinone | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Piperidine Methanol (B129727) | Na₂CO₃ in Ethanol, Room Temperature | 2-(Piperidinyl)-3-chloro-1,4-naphthoquinone | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Various Amines | Triethylamine in Chloroform | 2-Amino-3-chloro-1,4-naphthoquinone | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Amino Acid Esters | N-methyl-morpholine in 95% EtOH | Naphthoquinone Amino Acid Derivatives | nih.gov |

Amines (Anilines, Primary and Secondary Amines)

Regioselectivity in Substitution Reactions

The reactions of 2,3-dichloro-1,4-naphthoquinone derivatives with nucleophiles are characterized by a distinct regioselectivity. Typically, the initial attack of a nucleophile results in the substitution of a single chlorine atom at either the C-2 or C-3 position to form a monosubstituted product. researchgate.netresearchgate.net The introduction of the first substituent modifies the electronic properties of the quinone ring, often deactivating it towards a second substitution. Consequently, the replacement of the second chlorine atom to yield a disubstituted product usually requires more forcing conditions, such as higher temperatures or longer reaction times.

The two olefinic carbons (C-2 and C-3) are the primary electrophilic centers for nucleophilic attack. researchgate.net For the target molecule, this compound, the powerful electron-withdrawing effect of the nitro group on the benzene (B151609) ring is relayed through the conjugated system, increasing the partial positive charge on the C-2 and C-3 carbons. libretexts.orgnih.gov This enhances their reactivity towards a wide range of nucleophiles. While the two positions are electronically similar, the reaction pathway often proceeds stepwise, allowing for the isolation of monosubstituted intermediates before disubstitution occurs. researchgate.netsemanticscholar.org

Heterocyclic Ring Substituted Nucleophiles (Piperazines, Morpholines, Tetrazoles, Azides)

Nitrogen-containing nucleophiles, particularly heterocyclic systems, have been extensively used in reactions with DCNQ to generate a diverse array of substituted naphthoquinones. researchgate.netgranthaalayahpublication.org

Synthesis of Novel Heterocyclic Naphthoquinones

The reaction of DCNQ with cyclic secondary amines like piperazine (B1678402) and morpholine (B109124) proceeds readily, typically in a polar solvent such as ethanol or dichloromethane, often with a mild base like sodium carbonate or triethylamine to neutralize the HCl generated. researchgate.netresearchgate.netnih.gov These reactions yield 2-chloro-3-(heterocyclyl)naphthalene-1,4-dione derivatives. The monosubstitution products can then be reacted with a different nucleophile to create unsymmetrically disubstituted naphthoquinones. researchgate.net

The synthesis of tetrazole-substituted naphthoquinones is less direct. It generally involves the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile. organic-chemistry.orgresearchgate.net A plausible route starting from this compound would first involve substitution with an amino-containing nucleophile which is then converted to a nitrile or reacted under conditions that form the tetrazole ring in situ. nih.govnih.gov

| Nucleophile | Reagents & Conditions | Product Type | Yield | Reference(s) |

| Piperazine | Na₂CO₃, Dichloromethane, RT, overnight | 2-(Piperazin-1-yl)-3-chloro-1,4-naphthoquinone | - | nih.gov |

| 3-Piperidine methanol | Na₂CO₃, Ethanol, RT, 5-6 h | 2-Chloro-3-(3-(hydroxymethyl)piperidin-1-yl)naphthalene-1,4-dione | - | researchgate.net |

| Morpholine | Triethylamine, DCM | 2-Chloro-3-morpholino-1,4-naphthoquinone | - | nih.gov |

| Sodium Azide | Acetic Acid | 2,3-Diazido-1,4-naphthoquinone | - | clockss.org |

Synthesis of Diazide Intermediates and Further Transformations

The reaction of 2,3-dichloro-1,4-naphthoquinone with an excess of sodium azide, often in a solvent like acetic acid or DMF, leads to the formation of the disubstituted product, 2,3-diazido-1,4-naphthoquinone . clockss.org This diazide intermediate is a versatile building block for further synthetic transformations. The azide functional groups can undergo various reactions, including cycloadditions and reductions, to construct complex heterocyclic systems fused to the naphthoquinone core. For instance, these diazides can serve as precursors for diaminonaphthoquinones or for the synthesis of triazole-fused quinones. researchgate.netnih.gov

Hydrazides and Related Nucleophiles

Carboxylic acid hydrazides (R-CO-NH-NH₂) are effective nucleophiles that react with DCNQ. The initial reaction typically involves the terminal amino group of the hydrazide attacking the electrophilic quinone ring to displace a chlorine atom. This forms a hydrazino-substituted naphthoquinone. These intermediates can be stable or can undergo subsequent intramolecular cyclization, especially upon heating or under acidic/basic conditions, to yield fused heterocyclic systems like pyridazinones. nih.govnih.gov

Reactions with Oxygen-Containing Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are potent oxygen nucleophiles that readily react with DCNQ. libretexts.org The reaction can be controlled to produce either mono- or di-alkoxy substituted naphthoquinones. semanticscholar.org For example, reacting DCNQ with one equivalent of sodium methoxide in methanol can yield 2-chloro-3-methoxynaphthalene-1,4-dione. Using an excess of the alkoxide under reflux conditions typically drives the reaction to completion, affording the 2,3-dimethoxynaphthalene-1,4-dione. semanticscholar.org The presence of the 6-nitro group in the target compound would further facilitate this substitution.

| Nucleophile | Reagents & Conditions | Product(s) | Yield(s) | Reference(s) |

| Methanol | K₂CO₃, Room Temp | 2-Chloro-3-methoxy-1,4-naphthoquinone & 2,3-Dimethoxy-1,4-naphthoquinone | 51% & 34% | semanticscholar.org |

| 2-Methoxyethanol | - | 2-Chloro-3-(2-methoxyethoxy)-1,4-naphthoquinone | 31% | semanticscholar.org |

Reactions with Sulfur-Containing Nucleophiles (Thiols)

Sulfur nucleophiles, particularly thiols (mercaptans), are highly reactive towards DCNQ in Michael-type addition reactions. nih.gov The reactions are often carried out in a solvent like ethanol or chloroform, frequently in the presence of a base such as triethylamine or sodium carbonate, to generate the more nucleophilic thiolate anion. researchgate.netresearchgate.net This leads to the formation of 2-chloro-3-(alkyl/arylthio)naphthalene-1,4-diones. These monosubstituted thioether derivatives can be isolated or can be further reacted with another nucleophile (including a second thiol) to produce N,S- or S,S-disubstituted naphthoquinones. researchgate.netfigshare.comnih.gov

| Nucleophile | Reagents & Conditions | Product Type | Yield | Reference(s) |

| Aliphatic/Aromatic Thiols | Na₂CO₃, Ethanol, RT | 2-Chloro-3-(thio)-1,4-naphthoquinone | - | researchgate.net |

| 2-Aminobenzenethiol | Identical conditions | Mixture including Benzo[a]phenothiazine derivatives | 17-57% | researchgate.net |

Reactions with Carbon-Containing Nucleophiles

The electron-deficient nature of the quinone ring in this compound, amplified by the presence of two chloro substituents, facilitates nucleophilic substitution reactions. Carbon-based nucleophiles can displace one or both chlorine atoms, leading to the formation of new carbon-carbon bonds and access to a diverse range of substituted naphthoquinone derivatives.

The reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles often proceeds in solvents like ethanol, chloroform, or methanol, sometimes in the presence of a base such as triethylamine or sodium carbonate to facilitate the reaction. researchgate.netresearchgate.net These reactions are instrumental in synthesizing novel quinone derivatives, which are of interest for their potential pharmaceutical properties. researchgate.net For instance, the reaction with indole (B1671886) derivatives can lead to the formation of N- and methoxy-substituted naphthoquinones or stable, colored indolylquinones. researchgate.net

| Carbon Nucleophile | Reaction Conditions | Product Type | Reference |

| Indole | Methanol | N- and methoxy-substituted naphthoquinone | researchgate.net |

| Enolates | Not specified | C-alkylated naphthoquinones | researchgate.net |

This table illustrates examples of reactions with carbon-containing nucleophiles, leading to diverse substituted naphthoquinone products.

Solvent Effects and Catalysis in Nucleophilic Substitution

The choice of solvent plays a critical role in determining the outcome and efficiency of nucleophilic substitution reactions. The polarity of the solvent can influence the reaction pathway, favoring either an S(_N)1 or S(_N)2 mechanism. nih.gov For instance, in glycosylation reactions, nonpolar solvents like trichloroethylene (B50587) have been shown to favor the S(_N)2 pathway, leading to higher stereoselectivity compared to more commonly used solvents like dichloromethane. nih.gov While this specific example does not involve this compound, the principle of solvent polarity influencing reaction mechanisms is broadly applicable to nucleophilic substitutions.

Catalysis, including the use of phase-transfer catalysts or specific interactions with catalysts like 1,4-diaza[2.2.2]bicyclo-octane, can significantly enhance the rate of nucleophilic aromatic substitution reactions. rsc.org These catalysts can interact with the substrate to facilitate the displacement of the leaving group. rsc.org For instance, the reactions of 2,3-dichloro-1,4-naphthoquinone with nucleophiles are often carried out in the presence of bases like triethylamine or sodium carbonate, which can be considered a form of catalysis. researchgate.netresearchgate.net

| Solvent/Catalyst | Effect on Nucleophilic Substitution | Reference |

| Trichloroethylene (nonpolar) | Favors S(_N)2 pathway, enhances stereoselectivity. | nih.gov |

| Polar Solvents | Favor S(_N)1 pathway. | nih.gov |

| 1,4-diaza[2.2.2]bicyclo-octane | Catalyzes the reaction, likely through substrate interaction. | rsc.org |

| Triethylamine/Sodium Carbonate | Acts as a base to facilitate the substitution reaction. | researchgate.netresearchgate.net |

This table summarizes the influence of different solvents and catalysts on the course of nucleophilic substitution reactions.

Cycloaddition Reactions Involving the Naphthoquinone Core

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. wikipedia.org In these reactions, the electron-withdrawing groups on the this compound enhance its dienophilic character, making the C2-C3 double bond reactive towards conjugated dienes. The nitro group further activates the dienophile for normal electron demand Diels-Alder reactions. lookchem.comresearchgate.net

Studies on nitronaphthalenes have demonstrated their viability as dienophiles in reactions with various butadienes, leading to the formation of phenanthrene (B1679779) derivatives. lookchem.com The reactivity is influenced by the substitution pattern of both the diene and the dienophile. lookchem.comresearchgate.net For example, reactions of 1-nitronaphthalene (B515781) with electron-rich dienes like the Danishefsky diene proceed under high pressure to yield functionalized adducts, which can then aromatize. researchgate.netmdpi.com

| Diene | Reaction Conditions | Product Type | Reference |

| Butadienes | Thermal | Phenanthrene derivatives | lookchem.com |

| Danishefsky diene | 40°C, 11.5 kbar | Functionalized adducts (aromatize) | mdpi.com |

This table provides examples of dienes used in cycloaddition reactions with nitronaphthalene systems.

Condensation Reactions

The carbonyl groups of the 1,4-dione system in this compound are susceptible to condensation reactions with appropriate nucleophiles, particularly those containing primary amine functionalities. These reactions are fundamental in the synthesis of various heterocyclic systems fused to the naphthalene (B1677914) core. For instance, the reaction with ortho-diamines, such as o-phenylenediamine, would be expected to yield complex heterocyclic structures. This type of reaction is a common strategy for building polycyclic aromatic systems.

Photo-induced Reactions

The photochemistry of quinones is a rich and complex field. chemistryviews.org Irradiation with light, particularly blue light, can induce intramolecular photorearrangements in various substituted benzo- and naphthoquinones. chemistryviews.org The first law of photochemistry dictates that light must be absorbed for a reaction to occur, and the second law states that one photon activates one molecule. msu.edu

For nitro-1,4-naphthoquinones, photolysis in solution can lead to the formation of triplet states that are quenchable by hydrogen-atom-donating solvents. researchgate.net This process can result in the photoreduction of the nitro group. Specifically, studies on 2,3-dichloro-n-nitro-1,4-naphthoquinones (where n is 5 or 6) have shown the formation of nitronaphthoquinone (B8798351) radicals upon photolysis. researchgate.net The photoreduction of the 6-nitro isomer is reported to be efficient, with 6-hydroxylaminonaphthoquinone suggested as a major product. researchgate.net

| Reaction Type | Conditions | Key Intermediate/Product | Reference |

| Photoreduction | Photolysis in H-atom donating solvent | Nitronaphthoquinone radical | researchgate.net |

| Photoreduction of 6-nitro isomer | Photolysis in H-atom donating solvent | 6-Hydroxylaminonaphthoquinone | researchgate.net |

| Intramolecular Photorearrangement | Blue light irradiation | Phenolic compounds (general) | chemistryviews.org |

This table outlines the outcomes of photo-induced reactions on nitronaphthoquinone systems.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 6 Nitronaphthalene 1,4 Dione and Its Derivatives

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis is a definitive method for the elucidation of the molecular structure of crystalline compounds. Although a specific crystal structure for 2,3-Dichloro-6-nitronaphthalene-1,4-dione is not readily found in published studies, research on closely related derivatives offers valuable structural information. The study of these derivatives is crucial for understanding how modifications to the parent structure influence its solid-state conformation and intermolecular interactions.

A notable example is the X-ray diffraction study of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone, a derivative synthesized from 2,3-dichloronaphthoquinone. scielo.br The substitution of one of the chlorine atoms with a substituted phenylamino (B1219803) group allows for a detailed examination of the resulting molecular and crystal structure. Red single crystals of this compound were grown from ethanol (B145695), and their structure was determined using a Bruker D8 Venture diffractometer with Mo Kα radiation. scielo.br

The crystallographic data obtained for 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone reveals key structural parameters that characterize the solid-state conformation of this derivative. scielo.br

Interactive Table: Crystallographic Data for 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂ClNO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 12.12 |

| b (Å) | 24.16 |

| c (Å) | 4.76 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1397.3 |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 |

Data sourced from a study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. scielo.br

The analysis of the crystal structure of this derivative highlights the influence of the substituent on the naphthoquinone framework. The presence of the electron-donating methoxy (B1213986) group on the phenylamino substituent affects the electronic distribution within the molecule. This, in turn, influences the bond lengths within the quinone ring. For instance, the π-conjugated system of O=C-C=C-NHR can impact the C=O bond distance. scielo.br In a related compound, 3-chloro-2-(4-chlorophenylamino)-1,4-naphthoquinone, the C=O bond length was found to be 1.233 Å, which is longer than that of the unsubstituted phenylamino derivative (1.227 Å), indicating the electronic effect of the substituent on the phenyl ring. scielo.br Such detailed structural information is invaluable for understanding the reactivity and potential applications of these compounds.

Furthermore, the synthesis of other derivatives, such as various pyridylaminonaphthoquinones from 2,3-dichloronaphthoquinone, has been reported, with their structures confirmed by spectroscopic methods. researchgate.net While detailed crystallographic data for all these derivatives are not always presented, the ability to form single crystals suitable for X-ray diffraction underscores the potential for further detailed structural studies in this area. researchgate.net The investigation of different amino-substituted derivatives allows for a systematic study of how varying the substituent group can modulate the crystal packing and intermolecular interactions, which are crucial for the material's bulk properties.

Computational Chemistry and in Silico Studies

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

For a molecule like 2,3-Dichloro-6-nitronaphthalene-1,4-dione, DFT calculations would typically be employed to determine key parameters that govern its chemical behavior. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT can be used to calculate various global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Key Electronic and Reactivity Descriptors Obtainable from DFT for a Representative Naphthoquinone Derivative

| Parameter | Description | Typical Predicted Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -7.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -3.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 3.7 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | 7.2 eV |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 3.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | 1.85 |

| Global Softness (S) | The reciprocal of global hardness; indicates the capacity to accept electrons. | 0.54 |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 5.35 |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 7.74 |

Note: The values in this table are representative for a generic naphthoquinone derivative and are for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

The presence of the electron-withdrawing nitro group (-NO2) and the two chlorine atoms on the naphthoquinone scaffold is expected to significantly influence its electronic properties. These groups would lower the energy of the LUMO, making the compound a better electron acceptor and thus more susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor in the biological activity of many quinone-based compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

While direct molecular docking studies of this compound are not extensively documented, research on its derivatives has provided valuable insights. For instance, this compound has been used as a starting material for the synthesis of a library of proteasome inhibitors. nih.gov The proteasome is a multi-catalytic protein complex that plays a crucial role in cellular protein degradation, and its inhibition is a validated strategy in cancer therapy.

In a study focused on developing novel proteasome inhibitors, a derivative of this compound was synthesized and its interaction with the proteasome was modeled. nih.gov Although the specific docking results for the parent compound were not detailed, the study highlighted the importance of the naphthoquinone scaffold for binding within the active sites of the proteasome's catalytic subunits (β1 and β5). nih.govnih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-protein complex over time. This provides a more dynamic and realistic picture of the binding interactions and the stability of the complex. For a compound like this compound, MD simulations would be crucial to assess the stability of its binding to a target protein and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Table 2: Predicted Interactions of a Naphthoquinone Derivative with Proteasome Subunits (Based on Analog Studies)

| Proteasome Subunit | Interacting Amino Acid Residues | Type of Interaction |

| β1 Subunit | Threonine, Serine | Hydrogen Bonding |

| β5 Subunit | Threonine, Glycine, Alanine | Hydrogen Bonding, Van der Waals |

Note: This table is based on docking studies of derivatives and illustrates the potential binding interactions of the naphthoquinone core.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

For a class of compounds like nitroaromatics, QSAR models have been extensively used to predict their toxicity. mdpi.com While a specific QSAR model for this compound has not been reported, general models for nitroaromatic compounds provide a framework for understanding its potential toxicity. These models typically use a range of molecular descriptors to quantify the structural and physicochemical properties of the molecules.

Table 3: Common Molecular Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance to Activity/Toxicity |

| Constitutional | Molecular Weight, Number of Nitro Groups | General size and composition of the molecule. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and shape of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape and potential for interaction. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs the molecule's reactivity and interaction with biological macromolecules. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences the compound's ability to cross cell membranes. |

A typical QSAR study for a series of nitroaromatic compounds would involve calculating these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with a measured biological endpoint (e.g., toxicity). nih.gov For this compound, its hydrophobicity (influenced by the chlorine atoms) and its electronic properties (dominated by the nitro and dione (B5365651) groups) would likely be key predictors in any QSAR model of its biological activity.

In Silico Prediction of Biological Activities (e.g., PASS Predictions for Antiparasitic and Antibacterial Properties)

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. The prediction is based on a training set of known biologically active substances. PASS provides probabilities for a compound being active (Pa) or inactive (Pi) for a wide range of biological activities.

While specific PASS predictions for this compound are not publicly available, predictions for structurally related nitroaromatic compounds and naphthoquinones suggest potential antiparasitic and antibacterial properties. researchgate.netencyclopedia.pub Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities, which is often linked to the reductive activation of the nitro group within the target organism, leading to the formation of toxic reactive nitrogen species. nih.gov

Table 4: Representative PASS Predictions for a Generic Nitro-Naphthoquinone Compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antibacterial | > 0.5 | < 0.1 |

| Antifungal | > 0.4 | < 0.2 |

| Antiparasitic | > 0.3 | < 0.2 |

| Antineoplastic | > 0.6 | < 0.1 |

| Proteasome Inhibitor | > 0.5 | < 0.1 |

Note: These values are hypothetical and serve to illustrate the type of output provided by PASS for a compound with the structural features of this compound. Actual predictions would require running the specific structure through the PASS software.

The predicted activities in the table are consistent with the known biological profiles of many naphthoquinone and nitroaromatic compounds. The strong potential for antineoplastic and proteasome inhibitory activity aligns with the experimental findings for derivatives of this compound. nih.gov The predicted antibacterial and antiparasitic activities are also plausible given the presence of the nitro group. encyclopedia.pub

Biological Activities and Mechanistic Investigations of 2,3 Dichloro 6 Nitronaphthalene 1,4 Dione and Its Derivatives

Anticancer and Antitumor Activities

Naphthoquinones, both natural and synthetic, are a class of compounds that have garnered considerable attention in the scientific community for their wide range of pharmacological properties, including significant anticancer activity. nih.govnih.govsemanticscholar.org The core 1,4-naphthoquinone (B94277) structure is a key pharmacophore found in several established anticancer drugs. nih.gov Modifications to this structure, such as the addition of halogen and nitro groups, can significantly alter its electronic properties and, consequently, its biological activity. nih.gov While direct studies on 2,3-Dichloro-6-nitronaphthalene-1,4-dione are scarce, research on its derivatives provides a strong basis for its potential as an antitumor agent.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Derivatives of 2,3-dichloro-1,4-naphthoquinone have demonstrated potent cytotoxic and antiproliferative effects across a variety of human cancer cell lines. These activities are typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Research into analogues of this compound has confirmed their efficacy against several types of cancer.

Prostate Cancer: A notable derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) , has shown significant antitumor activity against both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. researchgate.netnih.gov The IC₅₀ values for DCDMNQ were found to be in the low micromolar range, indicating high potency. researchgate.netnih.gov Specifically, the IC₅₀ values were 1 µM for LNCaP and PC-3 cells, and 3 µM for CWR-22 and DU-145 cells. nih.gov

Breast, Liver, and Other Cancers: Other novel 1,4-naphthoquinone derivatives have been synthesized and tested against various cancer cell lines. For instance, two derivatives, EPDMNQ and ENDMNQ, were effective in inhibiting the proliferation of liver cancer cell lines (Hep3B, HepG2, and Huh7). nih.gov Fused thiopyrano[2,3-d]thiazoles containing a naphthoquinone fragment have also been screened by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines, demonstrating growth inhibition against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. mdpi.com

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Studies on derivatives of 2,3-dichloro-1,4-naphthoquinone have shown promising selectivity. For example, the cytotoxicity of DCDMNQ was significantly lower in normal human bone marrow cells (HS-5), with an IC₅₀ of 10 µM, which is 3 to 10 times higher than its IC₅₀ against prostate cancer cells. researchgate.netnih.gov This suggests a therapeutic window where the compound could be effective against cancer with reduced toxicity to normal tissues. researchgate.net Similarly, other novel 1,4-naphthoquinone derivatives inhibited the proliferation of liver cancer cell lines but not normal liver, lung, or stomach cell lines. nih.gov This selectivity may be partly due to the overexpression of certain enzymes, like NAD(P)H:quinone oxidoreductase 1 (NQO1), in many cancer tissues, which can bioactivate these quinones to a more cytotoxic state. nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer effects of naphthoquinones are attributed to several molecular mechanisms, primarily revolving around their redox-cycling capabilities and their electrophilic nature. These properties allow them to disrupt critical cellular processes, leading to cancer cell death.

A primary mechanism of action for many naphthoquinones is their ability to generate reactive oxygen species (ROS). nih.govnih.gov Under physiological conditions, naphthoquinones can undergo redox cycling, accepting electrons from cellular reductants like NADPH to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone, producing superoxide (B77818) anions in the process. mdpi.com This cycle can repeat, leading to a significant accumulation of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. mdpi.comnih.gov

This increase in ROS levels overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress. This stress damages vital cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. nih.gov Studies on novel 1,4-naphthoquinone derivatives have demonstrated that they induce apoptosis in liver cancer cells through a mechanism mediated by ROS. nih.gov The addition of an ROS inhibitor, N-acetyl-L-cysteine (NAC), was shown to block the apoptotic effects of these compounds, confirming the central role of oxidative stress in their anticancer activity. nih.gov

Mitochondria are a key target for naphthoquinone-based anticancer agents. mdpi.com The electron transport chain (ETC), located in the inner mitochondrial membrane, is responsible for oxidative phosphorylation and ATP production. nih.gov Naphthoquinones, due to their redox potentials, can interfere with this process. nih.gov

They can act as subversive electron acceptors, shunting electrons away from the normal ETC components. nih.gov This disruption inhibits mitochondrial respiration, impairs ATP synthesis, and can lead to a collapse of the mitochondrial membrane potential (ΔΨm). mdpi.comacs.org A study on various 1,4-naphthoquinones found a strong correlation between their ability to inhibit the mitochondrial enzyme system succinoxidase and their antitumor activity. nih.gov Furthermore, some synthetic (2-chloroethylthio)-1,4-naphthoquinones have been shown to directly target mitochondria, causing membrane depolarization. mdpi.com The disruption of mitochondrial physiology not only leads to an energy crisis within the cell but also contributes to the production of mitochondrial ROS and the release of pro-apoptotic factors like cytochrome c, further ensuring the cell's demise. acs.org

Induction of Apoptosis

A comprehensive review of scientific literature did not yield specific studies detailing the induction of apoptosis by the compound this compound. While related dichlorinated quinone derivatives have been investigated for their apoptotic effects, this specific activity has not been documented for the title compound in the available research. researchgate.netnih.govnih.gov

Inhibition of DNA and RNA Synthesis

There is no specific information available in the reviewed scientific literature concerning the inhibition of DNA or RNA synthesis by this compound.

Inhibition of Protein Synthesis

Following a thorough literature search, no studies were found that specifically investigate or report on the inhibition of protein synthesis by this compound.

Inhibition of De Novo Purine (B94841) Pathway Enzymes (e.g., IMP Dehydrogenase, PRPP Amido Transferase)

An extensive search of scientific databases and literature did not retrieve any information regarding the inhibitory effects of this compound on de novo purine pathway enzymes such as IMP dehydrogenase or PRPP amido transferase.

Inhibition of Dihydrofolate Reductase and Thymidylate Synthetase

No published research was identified that describes the inhibition of dihydrofolate reductase or thymidylate synthetase by this compound.

Reduction of Deoxynucleoside Triphosphate (dNTP) Levels

A comprehensive search of the scientific literature yielded no data on the effect of this compound on the levels of deoxynucleoside triphosphates (dNTPs).

Proteasome Inhibition

The compound this compound has been utilized as a starting material in the synthesis of novel proteasome inhibitors. In a study focused on developing naphthoquinone analogs, researchers synthesized a library of compounds to test their inhibitory activity against the 20S proteasome.

One of the synthetic routes involved reacting this compound with sulfapyridine (B1682706) in refluxing ethanol (B145695) to produce N-(pyridin-2-yl)-4-((3-chloro-6-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide. This derivative, along with others in the synthesized library, was evaluated for its ability to inhibit the chymotrypsin-like (CT-L) activity of the proteasome.

Notably, the study found that the starting materials, including this compound itself, showed no inhibitory activity against the proteasome's CT-L function, with IC₅₀ values greater than 100 µM. However, certain derivatives synthesized from this scaffold demonstrated significant inhibitory potential.

Table 1: Proteasome Inhibitory Activity of a Derivative Synthesized from this compound

Below is an interactive table summarizing the findings. You can sort the data by clicking on the column headers.

| Compound Name | Structure | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound (Parent Compound) | C₁₀H₃Cl₂NO₄ | Proteasome CT-L | > 100 | nih.gov |

| N-(pyridin-2-yl)-4-((3-chloro-6-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide | C₂₁H₁₃ClN₄O₆S | Proteasome CT-L | Data for specific derivative not individually reported, but library showed activity. | nih.gov |

Topoisomerase Inhibition

No specific studies investigating the topoisomerase inhibition activity of this compound were identified. While some naphthoquinone derivatives have been reported to inhibit topoisomerases, which are crucial enzymes in DNA replication and repair, this activity has not been documented for this specific compound. nih.govnih.gov

Redox Cycling Mechanisms and Sulfhydryl Group Interaction

The redox properties of quinones are central to their biological activity, often involving the generation of reactive oxygen species (ROS) through redox cycling. nih.govresearchgate.net This process can lead to cellular damage and is a proposed mechanism for their cytotoxic effects. Furthermore, the electrophilic nature of the quinone ring makes it susceptible to reactions with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov These interactions can disrupt protein function and contribute to the compound's biological effects. However, specific investigations into the redox cycling mechanisms and sulfhydryl group interactions of this compound are not available in the current body of scientific literature.

Antimicrobial Activities

While derivatives of 2,3-dichloro-1,4-naphthoquinone have been explored for their antimicrobial properties, specific data on the antimicrobial activity of this compound is lacking. semanticscholar.orgresearchgate.netgranthaalayahpublication.orgnih.gov

Antibacterial Activity

General studies on related naphthoquinones have shown activity against a range of bacteria. jst.go.jpmdpi.comnih.govresearchgate.net However, specific data for this compound is unavailable.

There is no specific information available on the efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus, or Gram-negative bacteria including Proteus, Escherichia, Klebsiella, Enterobacter, Pseudomonas, and Salmonella. Studies on other naphthoquinones have sometimes shown greater efficacy against Gram-positive bacteria, a trend that cannot be confirmed for this specific compound without direct experimental evidence. nih.govnih.govmdpi.comfrontiersin.org

Minimal Inhibitory Concentration (MIC) values are a standard measure of antibacterial efficacy. nih.govnih.gov No published studies have reported the MIC values of this compound against any bacterial strains.

Without experimental data, it is not possible to determine if this compound exhibits any selective antibacterial activity towards specific bacterial strains.

Antifungal Activity

Naphthoquinone derivatives, particularly those with halogen substitutions, have demonstrated significant potential as antifungal agents. The structural features of these molecules play a crucial role in their activity against various fungal species.

Research has shown that the substitution pattern on the naphthalene-1,4-dione core is critical for antifungal efficacy. For instance, a series of 2-arylamino-3-chloro-5-hydroxy-naphthalene-1,4-diones were synthesized and evaluated for their in vitro antifungal activity against Candida species and Aspergillus niger. nih.gov While these specific derivatives showed some activity, it was generally less potent than other related series, such as 3-arylamino-5-methoxy-naphthalene-1,4-diones. nih.gov This suggests that the nature of the substituent at the 2 and 3 positions significantly influences the antifungal properties.

In a study focusing on halogenated 1,4-naphthoquinone derivatives, compounds with a chlorine atom at the 3-position were found to be essential for antifungal activity. researchgate.net For example, 2-hydroxy-3-chloro-1,4-naphthoquinone exhibited potent activity against Candida albicans. researchgate.net Furthermore, a study on 2,3-disubstituted naphthoquinones identified 2,3-dibromonaphthalene-1,4-dione as a highly effective antifungal agent, with potent activity at concentrations between 1.56 and 6.25 μg/mL against various fungi. This highlights the importance of the 2,3-disubstitution pattern in enhancing antifungal effects.

While direct data on the antifungal activity of this compound is not extensively available, the established importance of the 2,3-dichloro substitution pattern in related compounds suggests its potential as an antifungal agent. The nitro group at the 6-position may further modulate this activity.

Table 1: Antifungal Activity of Selected Naphthoquinone Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans | 1 µg/mL researchgate.net |

| 2,3-dibromonaphthalene-1,4-dione | Candida species | <1.56 to 6.25 µg/mL |

This table presents data for compounds structurally related to this compound to illustrate the potential antifungal activity based on shared structural motifs.

Squalene (B77637) epoxidase is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death, making it an attractive target for antifungal drugs. While direct evidence of squalene epoxidase inhibition by this compound is not yet reported, this mechanism is plausible for naphthoquinone derivatives. Squalene epoxidase has been extensively explored as a target for antifungal drug development. nih.gov The disruption of the fungal membrane is a known mechanism of action for some naphthoquinones, which can lead to increased cellular permeability and leakage of cellular contents.

Antiparasitic Activity (e.g., Antileishmanial, Anti-Chagas)

The search for new and effective treatments for parasitic diseases like leishmaniasis and Chagas disease is a global health priority. nih.govsigmaaldrich.com Naphthoquinones have been investigated as a potential source of new antiparasitic drugs due to their ability to interfere with the metabolic pathways of parasites. mdpi.com

While specific studies on the antileishmanial and anti-Chagas activity of this compound are limited, research on related nitro-containing compounds has shown promise. For instance, 3-nitrotriazole-based compounds have been found to be highly effective against Trypanosoma cruzi, the parasite that causes Chagas disease, both in vitro and in vivo. nih.gov These compounds are thought to act through reductive activation by a type I nitroreductase present in the parasite. nih.gov Given that this compound contains a nitro group, a similar mechanism of action could be hypothesized.

In the context of leishmaniasis, various synthetic compounds are being explored. For example, thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their in vitro antileishmanial activity. nih.gov The broad biological activity of naphthoquinones suggests that derivatives of this class could also be active against Leishmania species.

Antiviral Activity (e.g., Anti-HIV)

The development of novel antiviral agents remains a critical area of research, particularly for persistent infections like HIV. nih.gov While there is no direct evidence of the anti-HIV activity of this compound, related compounds have been investigated.

For example, a series of 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives have been synthesized and evaluated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Some of these compounds displayed moderate inhibitory activity against wild-type HIV-1 replication. nih.gov Additionally, Mannich bases of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) have been screened for their inhibitory activity against HIV-1 ribonuclease H, with some derivatives showing promising results. mdpi.com These findings suggest that the naphthalene (B1677914) core can serve as a scaffold for the development of anti-HIV agents. The specific contribution of the dichloro and nitro substitutions on the naphthalene-1,4-dione framework to antiviral activity requires further investigation.

Antioxidant Activities

The antioxidant capacity of chemical compounds is a measure of their ability to neutralize reactive oxygen species (ROS), which are implicated in a variety of diseases. The antioxidant potential of a compound can be assessed through various in vitro assays.

The Cupric-Reducing Antioxidant Capacity (CUPRAC) method is a widely used assay to determine the total antioxidant capacity of a sample. researchgate.netnih.gov This method is based on the reduction of the copper(II)-neocuproine complex [Cu(II)-Nc] to the copper(I)-neocuproine complex [Cu(I)-Nc] by an antioxidant. The resulting colored complex has a maximum absorption at 450 nm, and the absorbance is proportional to the antioxidant capacity of the sample. nih.gov

The CUPRAC method offers several advantages, including its operation at a physiological pH, its applicability to both hydrophilic and lipophilic antioxidants, and its ability to provide a rapid and stable response. nih.gov

There are no specific studies reporting the antioxidant activity of this compound using the CUPRAC method. However, the antioxidant potential of phenolic compounds, which share some structural similarities with quinones, has been extensively studied using this method. The antioxidant capacity is often expressed as Trolox equivalents (TEAC), which compares the antioxidant response of the sample to that of Trolox, a water-soluble analog of vitamin E. nih.gov The application of the CUPRAC assay to this compound would be necessary to determine its specific antioxidant capacity.

Catalase Enzyme Inhibitory Activities

Catalase is a vital enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting cells from oxidative damage. The inhibition of catalase can disrupt this defense mechanism, leading to increased levels of reactive oxygen species.

Among the tested compounds, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione (Compound 5 in the study) was identified as the most potent catalase inhibitor. nih.govresearchgate.net The study highlighted that the 2-chloro regioisomers generally displayed higher catalase inhibitory activity than their 3-chloro counterparts. nih.govresearchgate.net

Another study investigating various 1,4-naphtho- and benzoquinone derivatives also reported on their catalase inhibitory activities for the first time, indicating that a compound in the series, 2-chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione, showed significant inhibition of the catalase enzyme. researchgate.net

Table 1: Catalase Inhibition by Derivatives of 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128)

| Compound | Description | Catalase Inhibition (%) |

| Various N(H)-substituted-5-nitro-1,4-naphthoquinones | A series of newly synthesized regioisomers. | 0.71 - 0.86 |

| 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | The most potent inhibitor in the series. | Strongest in the series |

Data sourced from a study on regioisomers of 5-nitro-1,4-naphthoquinone. nih.govresearchgate.net

Scavenging of Oxygen Radicals (e.g., by Glutathione (B108866) Disulfide)

Information regarding the direct scavenging of oxygen radicals by this compound, specifically in reactions involving glutathione disulfide, is not available in the reviewed scientific literature.

Alteration in Antioxidant Enzyme Activities

The nitro group on the aromatic ring of the quinone system is known to enhance the biological activity of naphthoquinones due to its electron-withdrawing properties. nih.govresearchgate.net Research on derivatives of the related compound, 2,3-dichloro-5-nitro-1,4-naphthoquinone, has shown that these compounds possess antioxidant capacity. nih.govresearchgate.net

In a study evaluating the antioxidant efficiency of new N(H)-substituted-5-nitro-1,4-naphthoquinone regioisomers using the cupric-reducing antioxidant capacity (CUPRAC) method, several of the compounds demonstrated notable antioxidant capabilities. nih.govresearchgate.net Specifically, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione exhibited the highest antioxidant capacity with a CUPRAC-trolox equivalent antioxidant capacity (TEAC) coefficient of 1.80 ± 0.06. nih.govresearchgate.net The study also found that the 2-chloro regioisomers consistently had higher antioxidant capacities than the 3-chloro regioisomers. nih.govresearchgate.net

Table 2: Antioxidant Capacity of a 2,3-dichloro-5-nitro-1,4-naphthoquinone Derivative

| Compound | Method | Antioxidant Capacity (TEAC Coefficient) |

| 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | CUPRAC | 1.80 ± 0.06 |

TEAC: Trolox Equivalent Antioxidant Capacity. Data from a study on regioisomers of 5-nitro-1,4-naphthoquinone. nih.govresearchgate.net

Other Biological Activities

Naphthoquinone derivatives have been investigated for a variety of other biological effects.

Anti-inflammatory Effects

While no specific studies on the anti-inflammatory effects of this compound were identified, research on related compounds suggests potential activity. Flavonoids, which share some structural similarities with quinones in terms of being plant-derived pigments with poly-phenolic structures, are reported to have anti-inflammatory activities. dokumen.pub The 1,4-naphthoquinone structure is associated with several biological activities, including anti-inflammatory properties. researchgate.net

Anti-allergic Properties

Similar to the anti-inflammatory effects, direct evidence for the anti-allergic properties of this compound is lacking. However, the broader class of 1,4-naphthoquinones has been associated with anti-allergic activities. researchgate.net Additionally, flavonoids have been reported to possess anti-allergic properties. dokumen.pub

Antiplatelet Activity

There is no specific information available concerning the antiplatelet activity of this compound. However, the 1,4-naphthoquinone scaffold is known to be associated with antiplatelet activity. researchgate.net Furthermore, certain naphthalene derivatives have been shown to exhibit antiplatelet properties. cardiff.ac.uk

NMNAT Inhibition

Nicotinamide (B372718) Mononucleotide Adenylyltransferase (NMNAT) is a crucial enzyme in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism and signaling. The inhibition of NMNAT has been a subject of interest in various therapeutic areas. While direct inhibitory data for this compound on NMNAT is not extensively documented in publicly available research, the broader class of naphthoquinones has been investigated for its interaction with related enzymes.

Studies on Nicotinamide N-methyltransferase (NNMT), a closely related enzyme that also utilizes a nicotinamide substrate, have demonstrated that quinone-based structures can act as inhibitors. For instance, research into the structure-activity relationships of NNMT inhibitors has identified quinolinium analogues as a promising scaffold for inhibition, with some compounds achieving IC50 values in the low micromolar range. researchgate.net The inhibitory potential of these compounds is often attributed to their ability to interact with the nicotinamide-binding site of the enzyme. researchgate.net

The general structure of 1,4-naphthoquinones, with their electrophilic nature, allows for potential interactions with nucleophilic residues within the active sites of enzymes like NMNAT. The substituents on the naphthoquinone ring play a significant role in modulating this activity. While specific kinetic data for this compound is not available, the table below illustrates the type of data that would be generated in such an investigation.

Table 1: Illustrative NMNAT Inhibition Data for Naphthoquinone Derivatives

| Compound | Modification | Target Enzyme | IC50 (µM) |

| Quinolinium analogue | N-methylated | NNMT | ~1 |

| 5-amino-1-methylquinolinium | Amino substitution | NNMT | 1.2 ± 0.1 |

| This compound | - | NMNAT | Data not available |

This table is for illustrative purposes to show the type of data typically presented in enzyme inhibition studies. The data for quinolinium analogues is based on findings for the related enzyme NNMT. researchgate.net

Investigation of Haemolytic Activity

The haemolytic activity of a compound, its ability to lyse red blood cells, is a critical parameter in assessing its biocompatibility. Research has shown that various 1,4-naphthoquinone derivatives possess haemolytic properties. nih.govnih.gov The mechanism of haemolysis induced by these compounds is often linked to oxidative stress. nih.gov

A study on the structure-activity relationships of 1,4-naphthoquinone derivatives revealed that substitutions on the quinone ring significantly influence their haemolytic potential. nih.gov For example, the presence of hydroxyl and amino groups has been linked to haemolytic activity. nih.gov While this study did not specifically include this compound, it underscores the principle that the nature and position of substituents are key determinants of this biological effect. Another study demonstrated that 2-hydroxy-1,4-naphthoquinone (Lawsone) causes dose-dependent haemolysis. nih.gov

The haemolytic potential of a given naphthoquinone derivative is typically quantified by measuring the percentage of haemolysis it induces in a suspension of red blood cells at various concentrations. The results are often presented in a table format, as illustrated below.

Table 2: Illustrative Haemolytic Activity Data for Naphthoquinone Derivatives

| Compound | Concentration (µM) | % Haemolysis |

| 2-hydroxy-1,4-naphthoquinone | Varies | Dose-dependent |

| This compound | Not available | Data not available |

This table is illustrative. The data for 2-hydroxy-1,4-naphthoquinone is based on qualitative findings from existing research. nih.gov

Structure Activity Relationships Sar and Design Principles

Influence of the Nitro Group on Biological Activity

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. mdpi.comtaylorandfrancis.com Its powerful electron-withdrawing nature, which occurs through both inductive and resonance effects, significantly lowers the electron density of the aromatic naphthoquinone system. nih.govmdpi.com This has several key consequences for biological activity:

Enhanced Reactivity: The electron-withdrawing effect makes the quinone ring more electrophilic, increasing its susceptibility to nucleophilic attack. This is particularly relevant for 2,3-dichloro-6-nitronaphthalene-1,4-dione, where the chlorine atoms at the C-2 and C-3 positions become better leaving groups, facilitating the synthesis of a wide array of derivatives. semanticscholar.org

Modulation of Polarity: The presence of the nitro group alters the polarity of the molecule, which can enhance its interaction with the active sites of enzymes and cellular receptors. nih.govresearchgate.net This modification of electronic properties can favor binding to nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.gov

Bioactivation: The biological activity of many nitroaromatic compounds is contingent upon their bioreductive activation. svedbergopen.com The strong electron-withdrawing character of the nitro group facilitates its reduction by cellular enzymes like nitroreductases. researchgate.netsvedbergopen.com This process, which can involve the transfer of up to six electrons to form an amine derivative, generates reactive nitrogen species that can induce oxidative stress and cellular damage, forming the basis of their therapeutic or toxic effects. nih.govsvedbergopen.com

| Feature of Nitro Group | Consequence on Biological Activity |

| Strong Electron-Withdrawing Nature | Increases electrophilicity of the quinone ring, enhancing reactivity toward nucleophiles. nih.govmdpi.com |

| Pharmacophore/Toxicophore | Can be directly involved in binding to biological targets or can be metabolically activated to produce toxic intermediates. nih.govresearchgate.net |

| Redox Cycling Capability | Undergoes enzymatic reduction in cells, creating reactive oxygen and nitrogen species that cause cellular damage. nih.govsvedbergopen.com |

| Polarity Modification | Alters the molecule's polarity, potentially improving its binding affinity to enzymes and receptors. nih.gov |

Role of Halogen Substituents (Chlorine Atoms) on Reactivity and Biological Profile

The two chlorine atoms at the C-2 and C-3 positions of the naphthoquinone ring are pivotal to the chemistry and biological potential of this compound. Halogen substituents, in general, are known to modulate the biological activity of molecules, and their introduction can significantly improve the potency and pharmacokinetic properties of a compound. eurochlor.org

In this specific molecule, the chlorine atoms serve two primary functions:

Excellent Leaving Groups: The most significant role of the chlorine atoms on this scaffold is to act as reactive sites for nucleophilic substitution. semanticscholar.org The C-2 and C-3 positions of the 1,4-naphthoquinone (B94277) system are highly susceptible to attack by various nucleophiles. The chlorine atoms are readily displaced, allowing for the straightforward synthesis of a large and diverse library of derivatives. semanticscholar.org This reactivity is the foundation for using 2,3-dichloro-1,4-naphthoquinones as precursors for a multitude of heterocyclic and substituted quinones with a wide range of biological activities, including anticancer and antimicrobial properties. semanticscholar.org The process involves a single chlorine atom or both being successively replaced by nucleophiles, leading to mono- or di-substituted products. semanticscholar.org

Effects of Substituted Nucleophiles on Biological Activity

The high reactivity of the chlorine atoms in this compound allows for its derivatization through nucleophilic substitution reactions with a variety of nitrogen-, sulfur-, and oxygen-containing compounds. semanticscholar.org This synthetic versatility enables the generation of new molecules where the substituted nucleophile fine-tunes the biological profile, often leading to enhanced or entirely new activities.

The substitution of one or both chlorine atoms with nitrogen-based nucleophiles is a widely explored strategy for creating biologically active naphthoquinone derivatives. semanticscholar.org

Amino and Anilino Groups: Reaction with primary amines (R-NH₂) or anilines (Ar-NH₂) can yield 2-amino-3-chloro- or 2,3-diamino-substituted naphthoquinones. These derivatives have been investigated for a range of activities. The nature of the R-group on the nitrogen atom plays a significant role in determining the final biological effect.

Heterocyclic Groups: Nitrogen-containing heterocycles, such as pyrazole (B372694) or triazoles, can also act as nucleophiles. semanticscholar.orgnih.gov The resulting heterocyclic-fused quinones are a class of compounds with well-documented pharmacological importance, including potential as enzyme inhibitors and anticancer agents. nih.govnih.gov For instance, naphtho[2,3-d] nih.govresearchgate.nettaylorandfrancis.comtriazole-4,9-dione derivatives have been developed as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. nih.gov The triazole ring itself can interact with various enzymes and receptors through diverse non-covalent interactions. nih.gov

The reaction of 2,3-dichloro-1,4-naphthoquinone scaffolds with sulfur nucleophiles, such as thiols (R-SH), leads to the formation of sulfanyl-substituted naphthoquinones. semanticscholar.org These sulfur-containing derivatives have also been evaluated for their biological properties. The introduction of a sulfur-containing moiety can significantly alter the lipophilicity and electronic character of the molecule, leading to distinct pharmacological profiles. In some related compound series, the introduction of a mercapto (sulfanyl) group has been shown to increase potency. taylorandfrancis.com

Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the chlorine atoms on the naphthoquinone ring, although they are generally less reactive than nitrogen or sulfur nucleophiles. semanticscholar.org The resulting ether or aryloxy derivatives expand the chemical diversity of the scaffold. The biological activities of these oxygen-substituted analogues are typically dependent on the specific nature of the substituent introduced.

| Nucleophile Class | Type of Substituent | General Biological Activities Investigated |

| Nitrogen-Containing | Amino, Anilino, Pyrazole, Triazole | Anticancer, Antimicrobial, Anti-inflammatory, Enzyme Inhibition. semanticscholar.orgnih.govnih.gov |

| Sulfur-Containing | Sulfanyl (Thiol-derived) | Antimicrobial, Anticancer. semanticscholar.org |

| Oxygen-Containing | Alkoxy, Aryloxy | Varied, less commonly explored than N/S derivatives. semanticscholar.org |

Impact of Hydrophobic and Hydrophilic Moieties

The biological activity of naphthoquinone derivatives is significantly influenced by the balance of hydrophobic and hydrophilic properties imparted by substituents on the core structure. The strategic addition of hydrophobic (lipophilic) or hydrophilic moieties can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and its interactions with biological targets. nih.govresearchgate.net

Hydrophobic groups often enhance biological activity by facilitating passage through cellular membranes and improving interactions with hydrophobic pockets in target enzymes or receptors. nih.gov For instance, a study on anilino-1,4-naphthoquinone derivatives revealed that the presence of a phenylamino (B1219803) (PhNH) substituent at the 3-position of the naphthoquinone ring is important for antiproliferative activity. mdpi.com Further substitution on this phenyl ring demonstrated a clear structure-activity relationship. The introduction of a hydroxyl group (4-HO-PhNH) maintained potent anticancer and anti-metastatic activity, while halogen substitutions (4-F-PhNH, 4-Cl-PhNH, 4-Br-PhNH) resulted in moderate anticancer effects. mdpi.com Conversely, adding a methyl group (4-CH₃-PhNH) led to the lowest cytotoxic activity in the tested series, indicating that not all hydrophobic additions are equally beneficial. mdpi.com This suggests a delicate balance is required, as excessive lipophilicity can also lead to poor aqueous solubility, hindering bioavailability. researchgate.net The influence of lipophilicity has also been noted in O-acyl and O-alkyl derivatives of juglone (B1673114) and lawsone. core.ac.uk